molecular formula C12H20N4 B8677817 2-(4-Isopropyl-piperazin-1-yl)-pyridin-4-ylamine

2-(4-Isopropyl-piperazin-1-yl)-pyridin-4-ylamine

Cat. No. B8677817
M. Wt: 220.31 g/mol
InChI Key: UVWJAPZAFFCJTF-UHFFFAOYSA-N
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Patent
US07456175B2

Procedure details

A mixture of 2.1 g (8 mmol) N-[2-(4-isopropyl-piperazin-1-yl)-pyridin-4-yl]-acetamide and 10.5 ml 4N HCl in 25 ml dioxane was heated to 100° C. for 2 h. After evaporation of all volatiles the residue was treated with water and NaHCO3 aq. sat. and extracted with DCM. The combined organic layers were washed with NaCl aq. sat., dried with MgSO4 and evaporated. The residue was triturated with DCM and dried to yield 1 g (57%) of the title compounds as white solid. MS: (m/e): 221.3 (MH+).
Name
N-[2-(4-isopropyl-piperazin-1-yl)-pyridin-4-yl]-acetamide
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[C:14]([NH:16]C(=O)C)[CH:13]=[CH:12][N:11]=2)[CH2:6][CH2:5]1)([CH3:3])[CH3:2].Cl>O1CCOCC1>[CH:1]([N:4]1[CH2:5][CH2:6][N:7]([C:10]2[CH:15]=[C:14]([NH2:16])[CH:13]=[CH:12][N:11]=2)[CH2:8][CH2:9]1)([CH3:3])[CH3:2]

Inputs

Step One
Name
N-[2-(4-isopropyl-piperazin-1-yl)-pyridin-4-yl]-acetamide
Quantity
2.1 g
Type
reactant
Smiles
C(C)(C)N1CCN(CC1)C1=NC=CC(=C1)NC(C)=O
Name
Quantity
10.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of all volatiles the residue
ADDITION
Type
ADDITION
Details
was treated with water and NaHCO3 aq. sat.
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The combined organic layers were washed with NaCl aq. sat.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with DCM
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1CCN(CC1)C1=NC=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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